3-Fluorooctane-1,8-diamine dihydrochloride
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Overview
Description
3-Fluorooctane-1,8-diamine dihydrochloride is a chemical compound with the molecular formula C8H21Cl2FN2. It is a fluorinated diamine, which means it contains two amine groups (-NH2) and a fluorine atom attached to an octane chain. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorooctane-1,8-diamine dihydrochloride typically involves the fluorination of octane-1,8-diamine. The reaction conditions often require the use of a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position on the octane chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of octane-1,8-diamine, followed by its fluorination and subsequent conversion to the dihydrochloride salt. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluorooctane-1,8-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary amines or alkanes .
Scientific Research Applications
3-Fluorooctane-1,8-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluorooctane-1,8-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Octane-1,8-diamine: The non-fluorinated analog of 3-Fluorooctane-1,8-diamine dihydrochloride.
3-Chlorooctane-1,8-diamine: A similar compound with a chlorine atom instead of fluorine.
3-Bromooctane-1,8-diamine: A similar compound with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it more effective in various applications compared to its non-fluorinated or differently halogenated analogs .
Properties
Molecular Formula |
C8H21Cl2FN2 |
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Molecular Weight |
235.17 g/mol |
IUPAC Name |
3-fluorooctane-1,8-diamine;dihydrochloride |
InChI |
InChI=1S/C8H19FN2.2ClH/c9-8(5-7-11)4-2-1-3-6-10;;/h8H,1-7,10-11H2;2*1H |
InChI Key |
IYCCBIXRBCMYJD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCN)F)CCN.Cl.Cl |
Origin of Product |
United States |
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